N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Descripción
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-5-28-20-12-10-19(11-13-20)25-21-14-16(3)24-23-22(17(4)26-27(21)23)18-8-6-15(2)7-9-18/h6-14,25H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICBJRLPOIOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to apoptosis, or programmed cell death, within certain types of cells.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Action Environment
It’s worth noting that similar compounds have shown excellent thermal stability, which could potentially influence the compound’s stability and efficacy.
Actividad Biológica
N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound contribute significantly to its biological properties.
Chemical Structure
The compound features a pyrazolo ring fused with a pyrimidine structure, with ethoxy and methyl substituents on the phenyl rings. The molecular formula is and its molecular weight is approximately 300.37 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.37 g/mol |
| CAS Number | 950275-73-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. These compounds exhibit significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated potent antibacterial activity with MIC values as low as 0.25 µg/mL, outperforming several standard antibiotics like Erythromycin and Amikacin .
Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been extensively researched. N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting cancer cell proliferation.
Research Findings:
- Cell Line Studies: In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound induced apoptosis and inhibited cell growth effectively .
- Mechanism of Action: The compound appears to exert its effects through modulation of signaling pathways associated with cell survival and proliferation, particularly by targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth .
Anti-quorum Sensing Activity
Another area of interest is the compound's ability to inhibit quorum sensing in pathogenic bacteria. This property can potentially reduce biofilm formation and enhance the efficacy of existing antibiotics.
Experimental Results:
In assays measuring biofilm formation using the crystal violet method, N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine showed significant reduction in biofilm biomass compared to untreated controls .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amines exhibit significant structural diversity, with substitutions at positions 2, 3, 5, and the 7-amino side chain critically affecting biological activity. Below is a systematic comparison of the target compound with key analogs:
Substituent Effects at Position 3
- Target Compound : 3-(4-Methylphenyl) group.
- Analog 1 (Compound 32, ) : 3-(4-Fluorophenyl).
- Analog 2 (): 3-(4-Chlorophenyl).
Substituent Effects at Position 5
- Target Compound : 5-Methyl group.
- Analog 3 (Compound 33, ) : 5-(p-Tolyl).
- Analog 4 (Compound 35, ) : 5-(4-Isopropylphenyl).
N-Substituent Variations at Position 7
- Target Compound : N-(4-Ethoxyphenyl).
- Analog 5 (Compound 47, ) : N-((6-Methylpyridin-2-yl)methyl).
- Analog 6 () : N-(4-Methoxyphenyl).
Anti-Mycobacterial Activity
The 4-methylphenyl group in the target likely reduces potency compared to fluorine but may balance selectivity and toxicity .
hERG Channel Inhibition
Compounds with bulky N-substituents (e.g., pyridylmethylamines) exhibit higher hERG risks (IC50 < 5 µM). The ethoxyphenyl group in the target may mitigate this due to reduced basicity compared to pyridyl derivatives .
Metabolic Stability
- Mouse Liver Microsomes : Analogs with 5-alkyl groups (e.g., Compound 35) show t1/2 > 60 min.
- Human Liver Microsomes : Ethoxy substituents (as in the target) are expected to outperform methoxy analogs (t1/2 ~35 min) due to slower O-dealkylation .
Data Tables
Table 2: Substituent Effects on Activity
| Position | Optimal Groups for M.tb Activity | Trade-offs |
|---|---|---|
| 3 | 4-Fluorophenyl > 4-Chlorophenyl | Fluorine improves potency |
| 5 | Aryl > Alkyl | Aryl groups increase hERG |
| N | Pyridylmethyl > Alkoxyphenyl | Ethoxy enhances stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
